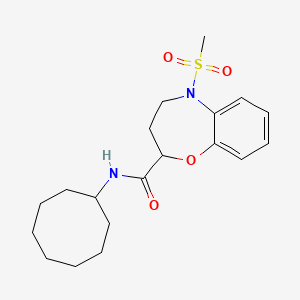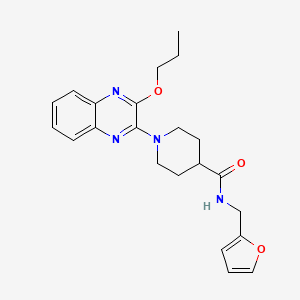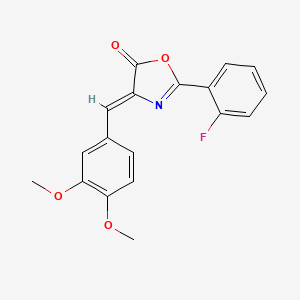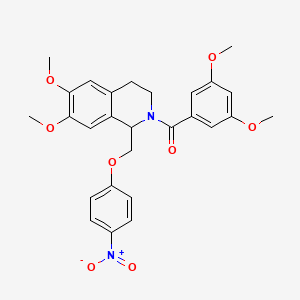![molecular formula C19H16FN3O3 B14967393 1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14967393.png)
1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a carbamoyl group, and a dihydroquinoline core
準備方法
The synthesis of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is introduced to the dihydroquinoline core.
Final modifications: Additional steps may include methylation and other functional group modifications to achieve the final compound.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to a larger scale.
化学反応の分析
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carboxylic acids.
科学的研究の応用
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to understand its interactions with various enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the carbamoyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal applications, the compound may inhibit specific enzymes involved in inflammation or cancer cell proliferation.
類似化合物との比較
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl compounds: Compounds with a fluorophenyl group exhibit unique reactivity due to the presence of the fluorine atom, which can influence their biological activity.
Carbamoyl derivatives: These compounds contain the carbamoyl group and are studied for their potential as pharmaceutical agents due to their ability to interact with biological targets.
The uniqueness of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE lies in its combination of these functional groups, which provides a distinct set of chemical and biological properties.
特性
分子式 |
C19H16FN3O3 |
|---|---|
分子量 |
353.3 g/mol |
IUPAC名 |
1-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H16FN3O3/c1-21-19(26)15-10-18(25)23(16-8-3-2-7-14(15)16)11-17(24)22-13-6-4-5-12(20)9-13/h2-10H,11H2,1H3,(H,21,26)(H,22,24) |
InChIキー |
ZYWNXZKEEMTJGW-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furylmethyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967321.png)
![4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967329.png)
![5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B14967331.png)
![N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide](/img/structure/B14967337.png)
![7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14967376.png)
![N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide](/img/structure/B14967377.png)

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B14967379.png)

![N-(2-ethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967386.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14967396.png)
![3-[(4-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14967400.png)

